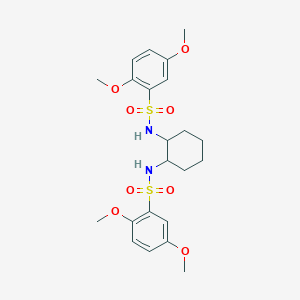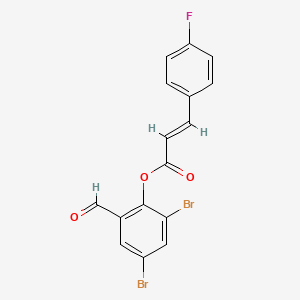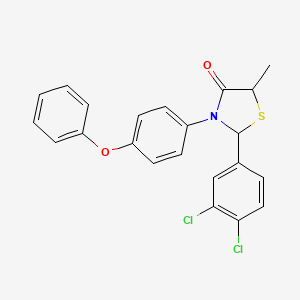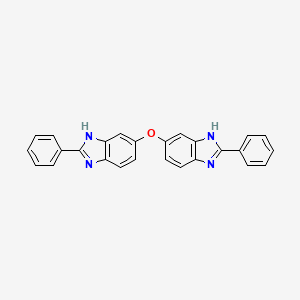
N,N'-1,2-Cyclohexanediylbis(2,5-dimethoxybenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-Cyclohexanediylbis(2,5-dimethoxybenzenesulfonamide) is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring bonded to two sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-Cyclohexanediylbis(2,5-dimethoxybenzenesulfonamide) typically involves the reaction of 1,2-diaminocyclohexane with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-Cyclohexanediylbis(2,5-dimethoxybenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N,N’-1,2-Cyclohexanediylbis(2,5-dimethoxybenzenesulfonamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N’-1,2-Cyclohexanediylbis(2,5-dimethoxybenzenesulfonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,2-Cyclohexanediylbis(2-methoxyphenoxy)acetamide
- N,N’-cyclohexane-1,2-diylbis(2,2-diphenylacetamide)
- N,N’-1,4-Cyclohexanediylbis(methylene)bis(2-phenylethanamine)
Uniqueness
N,N’-1,2-Cyclohexanediylbis(2,5-dimethoxybenzenesulfonamide) is unique due to its specific structural features, such as the presence of two 2,5-dimethoxybenzenesulfonamide groups attached to a cyclohexane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H30N2O8S2 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-[2-[(2,5-dimethoxyphenyl)sulfonylamino]cyclohexyl]-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C22H30N2O8S2/c1-29-15-9-11-19(31-3)21(13-15)33(25,26)23-17-7-5-6-8-18(17)24-34(27,28)22-14-16(30-2)10-12-20(22)32-4/h9-14,17-18,23-24H,5-8H2,1-4H3 |
InChI Key |
LRPCGQIDHXTFAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3Z)-5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11086459.png)
![7-[2-(4-fluorophenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11086464.png)

![2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B11086475.png)

![4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B11086488.png)
![3-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B11086496.png)
![10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one](/img/structure/B11086500.png)


![1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one](/img/structure/B11086531.png)
![6-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2H-pyran-2-one](/img/structure/B11086532.png)
![2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile](/img/structure/B11086539.png)
